molecular formula C22H20N2O3S2 B11061209 5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11061209
M. Wt: 424.5 g/mol
InChI Key: ZHDRTMLJWBXZSE-UHFFFAOYSA-N
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Description

5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Construction of the pyrrol-2-one core: This step involves the condensation of the thiazole derivative with a suitable diketone or ketoester, followed by cyclization.

    Introduction of the tert-butylphenyl group: This can be done via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable acyl chloride.

    Attachment of the thiophene carbonyl group: This step involves the acylation of the intermediate with a thiophene carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H20N2O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H20N2O3S2/c1-22(2,3)14-8-6-13(7-9-14)17-16(18(25)15-5-4-11-28-15)19(26)20(27)24(17)21-23-10-12-29-21/h4-12,17,26H,1-3H3

InChI Key

ZHDRTMLJWBXZSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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